molecular formula C22H17N3 B1216549 4'-(p-Tolyl)-2,2':6',2''-terpyridine CAS No. 89972-77-0

4'-(p-Tolyl)-2,2':6',2''-terpyridine

Cat. No.: B1216549
CAS No.: 89972-77-0
M. Wt: 323.4 g/mol
InChI Key: IDJYBUVHZHLIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4′ -(4-Methylphenyl)-2,2′ :6′ ,2′ ′ -terpyridine is a tridentate oligopyridine ligand. Its crystalline structure has been investigated.

Scientific Research Applications

Photophysical Properties and Redox Behavior

4'-(p-Tolyl)-2,2':6',2''-terpyridine (ttpy) has been utilized in the synthesis of cyclometalated complexes, particularly with iridium(III). These complexes exhibit unique photophysical properties and redox behavior, which are crucial for applications in photochemistry and electrochemistry. The study by Neve et al. (1999) highlights the redox and luminescent properties of these complexes, suggesting potential applications in light-emitting devices and sensors (Neve et al., 1999).

Coordination Chemistry and Crystallization

In coordination chemistry, ttpy forms complexes with various metals, including copper(II). The work by Bray et al. (2008) explores the synthesis and co-crystallization behavior of copper(II) complexes with ttpy. This research is vital for understanding the crystalline structures and properties of metal-organic frameworks, which have implications in catalysis and material science (Bray et al., 2008).

Photosensitization and Electron Transfer

The ligand ttpy enhances the photosensitization ability of ruthenium(II) complexes. Mikel and Potvin (2002) investigated a ruthenium(II) complex with ttpy, demonstrating its superior photosensitizing capacity in electron transfer processes. This finding is significant for solar energy conversion and photocatalysis applications (Mikel & Potvin, 2002).

Amino Acid Derivatives and Photophysical Properties

Research by Ypsilantis et al. (2023) has led to the development of novel unnatural amino acids derived from ttpy. These amino acids, when complexed with ruthenium, exhibit unique photophysical properties. This synthesis bridges organic chemistry and materials science, with potential applications in bioimaging and phototherapy (Ypsilantis et al., 2023).

Safety and Hazards

The safety data sheet for 3-(p-Tolyl)propionic acid, a compound related to “4’-(p-Tolyl)-2,2’:6’,2’'-terpyridine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The modification of the methyl group of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine produced the novel unnatural amino acid 3-(4-([2,2′:6′,2″-terpyridin]-4′-yl)phenyl)-2-aminopropanoic acid (phet). The photophysical properties of the synthesized complexes were also studied, indicating potential utility in photoluminescent materials .

Properties

IUPAC Name

4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3/c1-16-8-10-17(11-9-16)18-14-21(19-6-2-4-12-23-19)25-22(15-18)20-7-3-5-13-24-20/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJYBUVHZHLIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237959
Record name 4'-(4-Methylphenyl)-2,2'-6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89972-77-0
Record name 4'-(4-Methylphenyl)-2,2'-6',2''-terpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089972770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-(4-Methylphenyl)-2,2'-6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(4-Methylphenyl)-2,2':6',2''-terpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4'-(p-Tolyl)-2,2':6',2''-terpyridine
Reactant of Route 2
Reactant of Route 2
4'-(p-Tolyl)-2,2':6',2''-terpyridine
Reactant of Route 3
Reactant of Route 3
4'-(p-Tolyl)-2,2':6',2''-terpyridine
Reactant of Route 4
Reactant of Route 4
4'-(p-Tolyl)-2,2':6',2''-terpyridine
Reactant of Route 5
Reactant of Route 5
4'-(p-Tolyl)-2,2':6',2''-terpyridine
Reactant of Route 6
Reactant of Route 6
4'-(p-Tolyl)-2,2':6',2''-terpyridine
Customer
Q & A

Q1: What is the molecular formula and weight of ttpy?

A1: The molecular formula of ttpy is C22H17N3, and its molecular weight is 323.39 g/mol.

Q2: What spectroscopic data is available for characterizing ttpy?

A2: Common characterization methods for ttpy and its complexes include:

  • NMR spectroscopy: 1H NMR is particularly useful for determining ligand structure and analyzing complex formation. [, , ]
  • ESI mass spectrometry: Provides information about the molecular weight and fragmentation patterns of ttpy complexes. [, , ]
  • UV-vis absorption spectroscopy: Reveals characteristic ligand-based π→π* transitions in the UV region and metal-to-ligand charge transfer (MLCT) transitions in the visible region for ttpy complexes. [, , , ]

Q3: What materials is ttpy compatible with?

A4: Ttpy demonstrates compatibility with a variety of metal ions, including but not limited to Fe(II), Ru(II), Os(II), Rh(III), Pt(II), Cu(II), Ag(I), Mn(II), Mn(III), Mn(IV), Zn(II), and Cd(II). [, , , , , , , , , , , , , , , , , , , ] This allows for diverse applications in the design of metal complexes with tailored properties.

Q4: How does ttpy interact with metal ions?

A5: Ttpy acts as a tridentate ligand, coordinating to metal ions through its three nitrogen atoms. [, , ] This typically results in the formation of stable, five- or six-coordinate metal complexes. [, , , , ]

Q5: What are the key applications of ttpy and its complexes?

A5: Ttpy-based complexes find diverse applications due to their unique photophysical, electrochemical, and biological properties. These include:

  • Luminescent materials: Ttpy complexes of Ru(II) and Os(II) exhibit luminescence properties, making them suitable for applications in light-emitting devices and sensors. [, , , , , , , , ]
  • Solar energy conversion: Ttpy complexes, particularly those incorporating Ru(II) and Mn(I), have shown promise in systems designed for photocatalytic CO2 reduction and other solar energy conversion applications. [, ]
  • Anion sensing: Ttpy complexes containing imidazole units can act as selective anion sensors, exhibiting changes in absorption, emission, and electrochemical properties upon anion binding. [, ]
  • Biomedical applications: Ttpy complexes have been investigated for their potential as anticancer [, ] and antiproliferative agents. [] Additionally, their use as bimodal imaging probes for MRI and optical imaging has been explored. []

Q6: Do ttpy complexes exhibit catalytic activity?

A7: While not extensively discussed in the provided research, ttpy complexes, particularly those containing Mn(I) centers, have demonstrated potential in photocatalytic CO2 reduction. [, ] Further research is needed to fully explore their catalytic potential in other reactions.

Q7: Have computational methods been used to study ttpy complexes?

A8: Yes, density functional theory (DFT) and complete active space self-consistent field (CASSCF) calculations have been employed to investigate the electronic properties and zero-field splitting parameters (D values) of Mn(III) bis-terpyridine complexes, including those with ttpy ligands. []

Q8: How does modifying the ttpy structure impact the properties of its complexes?

A8: Substitutions on the ttpy ligand can significantly alter the photophysical, electrochemical, and biological properties of its complexes. For instance:

  • Electron-donating groups: Introducing tert-butyl groups on the terpyridine core can stabilize higher oxidation states of metal ions like Mn(IV) and impact the redox potentials of the complexes. [, ]
  • Steric bulk: Increasing steric bulk around the metal center can affect excited-state lifetimes and influence inter-ring twisting, impacting electron delocalization and non-radiative decay pathways. []
  • Functionalization: Appending functional groups, such as thiols, allows for surface immobilization of ttpy complexes for applications in sensing and solar energy conversion. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.